Protein Guanidination: Functional Group Coverage and Biological Activity Retention vs. O-Methylisourea
In a direct comparative study, guanidination of staphylococcal enterotoxin B with 1-guanyl-3,5-dimethylpyrazole nitrate (GDMP, the nitrate salt form of the target compound) converted 31–32 of the 33 available ε-amino groups and 30% of the N-terminal residue, and the resulting modified protein retained full biological activity [1]. In contrast, a derivative prepared with O-methylisourea, although modifying all but one lysyl residue, lost most of its emetic activity [1]. This demonstrates that GDMP provides a functionally benign modification profile, whereas O-methylisourea-modification leads to activity loss despite similar extent of lysine modification.
| Evidence Dimension | Extent of lysine ε-amino group modification and retention of biological activity |
|---|---|
| Target Compound Data | 31–32 of 33 ε-amino groups guanidinated; 30% N-terminal modification; full biological activity retained |
| Comparator Or Baseline | O-Methylisourea: all but one lysine modified; lost most emetic activity |
| Quantified Difference | Similar extent of modification (31-32/33 vs. 32/33), but GDMP product retains full biological activity whereas O-methylisourea product is inactivated |
| Conditions | Staphylococcal enterotoxin B; guanidination reaction conditions as described by Spero et al. 1971 |
Why This Matters
For applications requiring extensive lysine modification while preserving protein function (e.g., modified toxin studies, conjugate preparation), GDMP nitrate offers a critical advantage over the classical O-methylisourea method.
- [1] Spero L, et al. Guanidination and nitroguanidination of staphylococcal enterotoxin B. Biochim Biophys Acta. 1971;251(3):345-56. PMID: 11452875. View Source
